
Potassium;hydron;difluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;hydron;difluoride, also known as potassium bifluoride, is an inorganic compound with the chemical formula K[HF2]. It consists of a potassium cation (K+) and a bifluoride anion ([HF2]−). This colorless salt is known for its use as an etchant for glass and its role in the industrial production of fluorine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium;hydron;difluoride can be synthesized by reacting potassium hydroxide (KOH) with hydrofluoric acid (HF). The reaction proceeds as follows: [ \text{KOH} + 2\text{HF} \rightarrow \text{K[HF2]} + \text{H2O} ] This reaction involves dissolving potassium hydroxide in water, followed by the addition of hydrofluoric acid. The resulting solution is then filtered, acidified with additional hydrofluoric acid, and cooled to crystallize the product .
Industrial Production Methods
In industrial settings, this compound is produced by the same reaction between potassium hydroxide and hydrofluoric acid. The process involves careful control of pH and temperature to ensure high purity and yield. The product is then dried and packaged for various applications .
Chemical Reactions Analysis
Types of Reactions
Potassium;hydron;difluoride undergoes several types of chemical reactions, including:
Decomposition: Upon heating, it decomposes to produce potassium fluoride (KF) and hydrogen fluoride (HF). [ \text{K[HF2]} \rightarrow \text{KF} + \text{HF} ]
Fluorination: It acts as a fluorinating agent, particularly in the ring-opening reactions of epoxides and cyclopropanes.
Common Reagents and Conditions
Common reagents used with this compound include hydrofluoric acid and various organic substrates. The reactions typically occur under controlled temperatures and in the presence of solvents like water or ethanol .
Major Products
The major products formed from reactions involving this compound include potassium fluoride, hydrogen fluoride, and various fluorinated organic compounds .
Scientific Research Applications
Potassium;hydron;difluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium;hydron;difluoride primarily involves its ability to release fluoride ions (F−) upon decomposition. These fluoride ions can then participate in various chemical reactions, such as nucleophilic substitution and fluorination . The molecular targets and pathways involved depend on the specific reaction and substrate being used.
Comparison with Similar Compounds
Similar Compounds
Sodium bifluoride (Na[HF2]): Similar in structure and function, used as an etchant and in cleaning products.
Ammonium bifluoride (NH4[HF2]): Also used as an etchant and in industrial cleaning.
Uniqueness
Potassium;hydron;difluoride is unique due to its specific reactivity and stability compared to other bifluorides. Its ability to act as a strong fluorinating agent and its role in the production of elemental fluorine highlight its importance in both research and industrial applications .
Properties
Molecular Formula |
F2HK |
|---|---|
Molecular Weight |
78.1031 g/mol |
IUPAC Name |
potassium;hydron;difluoride |
InChI |
InChI=1S/2FH.K/h2*1H;/q;;+1/p-1 |
InChI Key |
VBKNTGMWIPUCRF-UHFFFAOYSA-M |
Canonical SMILES |
[H+].[F-].[F-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


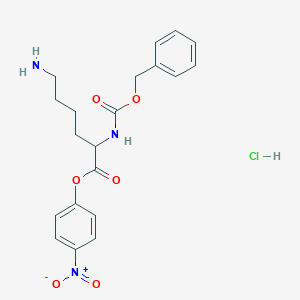
![3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B15285929.png)
![(2,5-Dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;chloride](/img/structure/B15285930.png)
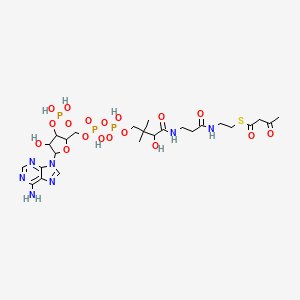
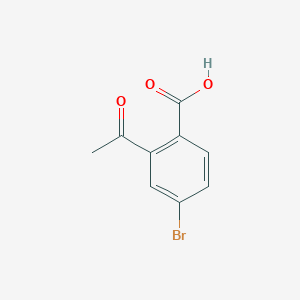
![[2-(6-Acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-methylsulfonyloxyethyl] benzoate](/img/structure/B15285957.png)
![Benzenemethanesulfonamide,N-[2-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]phenyl]-](/img/structure/B15285963.png)
![4-oxo-1,2,3-benzotriazin-3(4H)-yl O-tert-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]serinate](/img/structure/B15285972.png)
![7-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one](/img/structure/B15285975.png)
![2,2-Dimethyl-6-(trityloxy-methyl)-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B15285990.png)
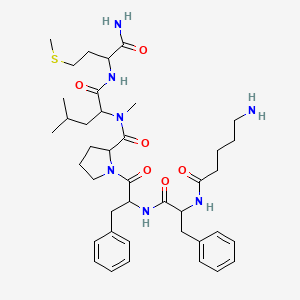
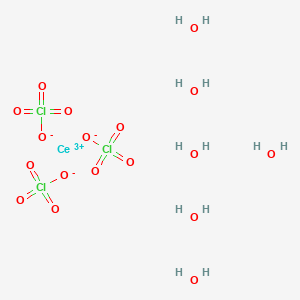
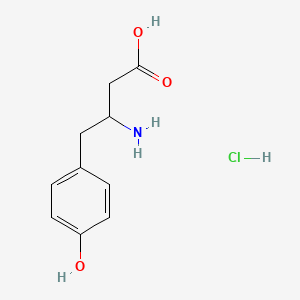
![2-[4-[7-[[2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,3-dihydroxycyclopentyl]oxyethyl acetate](/img/structure/B15286017.png)
